6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
6-Methyl-1,3-diazaspiro[44]nonane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro and a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or lactones. One common method includes the reaction of 1,3-diaminopropane with a cyclic anhydride under controlled conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazaspiro ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
- 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
Uniqueness
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of this compound is C9H12N2O2, with a molecular weight of 168.19 g/mol. The compound features a spirocyclic structure that incorporates nitrogen atoms within its framework, contributing to its diverse biological interactions.
Property | Value |
---|---|
CAS Number | 1170110-01-6 |
Molecular Formula | C₉H₁₂N₂O₂ |
Molecular Weight | 168.19 g/mol |
IUPAC Name | This compound |
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound can interact with neurotransmitter receptors, particularly GABA_A receptors, which are critical in modulating neuronal excitability. In vitro tests have shown that certain derivatives exhibit anticonvulsant properties in animal models .
- Antiviral Properties : Modifications of the compound have been explored for their ability to inhibit viral replication, particularly against strains such as hepatitis C. Derivatives with specific substituents have demonstrated significant inhibitory effects on viral activity .
- Inhibition of Matrix Metalloproteinases (MMPs) : Certain derivatives have shown promise in inhibiting MMPs, enzymes involved in tissue remodeling and implicated in cancer progression. This suggests potential therapeutic applications in oncology .
Case Studies and Research Findings
- Anticonvulsant Studies :
-
Antiviral Efficacy :
- Research focused on the antiviral potential of modified diazaspiro compounds found that certain derivatives effectively inhibited hepatitis C viral replication in vitro. The presence of an N-substituted amide group was crucial for enhancing these antiviral properties .
-
Matrix Metalloproteinase Inhibition :
- In a study assessing the inhibitory activity against MMPs, several synthesized derivatives were tested using enzyme-linked assays. Results indicated substantial inhibition rates, suggesting a possible role in cancer treatment strategies .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
Compound Name | CAS Number | Notable Features |
---|---|---|
1,3-Diazaspiro[4.4]nonane-2,4-dione | 699-51-4 | Parent structure without methyl substitution |
5-Isopropylimidazolidine-2,4-dione | 16935-34-5 | Contains an isopropyl group; different biological activity |
5-Isobutylimidazolidine-2,4-dione | 67337-73-9 | Features an isobutyl group; potential for different activities |
Properties
CAS No. |
90434-66-5 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
9-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-2-4-8(5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
InChI Key |
BLUBYZQXVVYGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12C(=O)NC(=O)N2 |
Origin of Product |
United States |
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